molecular formula C25H34ClN3O5S2 B2354391 Ethyl 2-(4-(azepan-1-ylsulfonyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride CAS No. 1216638-65-1

Ethyl 2-(4-(azepan-1-ylsulfonyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride

Cat. No.: B2354391
CAS No.: 1216638-65-1
M. Wt: 556.13
InChI Key: GQPQNCQSVRCYMV-UHFFFAOYSA-N
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Description

Ethyl 2-(4-(azepan-1-ylsulfonyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is a synthetic small molecule characterized by a tetrahydrothieno[2,3-c]pyridine core substituted with an ethyl group at position 6, an ethyl ester at position 3, and a 4-(azepan-1-ylsulfonyl)benzamido moiety at position 2. The azepane sulfonyl group introduces polar sulfonamide functionality, which may enhance solubility and receptor binding specificity. Its hydrochloride salt form improves stability and bioavailability, making it suitable for pharmaceutical research .

Properties

IUPAC Name

ethyl 2-[[4-(azepan-1-ylsulfonyl)benzoyl]amino]-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33N3O5S2.ClH/c1-3-27-16-13-20-21(17-27)34-24(22(20)25(30)33-4-2)26-23(29)18-9-11-19(12-10-18)35(31,32)28-14-7-5-6-8-15-28;/h9-12H,3-8,13-17H2,1-2H3,(H,26,29);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQPQNCQSVRCYMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=C(C1)SC(=C2C(=O)OCC)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34ClN3O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

556.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-(4-(azepan-1-ylsulfonyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The compound is classified under thieno[2,3-c]pyridine derivatives and features a sulfonamide group, which is known for diverse biological activities. The molecular formula is C23H31N3O4S2 with a molecular weight of approximately 541.1 g/mol. Its structural complexity suggests various potential interactions with biological targets.

Property Value
Molecular FormulaC23H31N3O4S2
Molecular Weight541.1 g/mol
CAS Number1216510-23-4

Synthesis

The synthesis of this compound typically involves multi-step synthetic routes that require careful control of reaction conditions to ensure high yields and purity. Common methods include:

  • Formation of the thieno[2,3-c]pyridine core through cyclization reactions.
  • Introduction of the sulfonamide group via nucleophilic substitution.
  • Final esterification to yield the hydrochloride salt.

While the precise mechanism of action for this compound is not fully elucidated, preliminary studies suggest that it may interact with various biological pathways. The presence of the sulfonamide moiety indicates potential inhibition of certain enzymes or receptors involved in disease processes.

Biological Activity

Research indicates that thieno[2,3-c]pyridine derivatives exhibit a range of biological activities:

  • Antimicrobial Activity : Some derivatives have shown significant antibacterial properties against both Gram-positive and Gram-negative bacteria.
  • Anticancer Potential : Preliminary studies suggest that compounds in this class may induce apoptosis in cancer cell lines.
  • Anti-inflammatory Effects : Certain analogs have demonstrated the ability to reduce inflammatory markers in vitro.

Case Studies

  • Antibacterial Activity : A study evaluated various thieno[2,3-c]pyridine derivatives for their efficacy against Staphylococcus aureus and Escherichia coli. Results indicated that modifications to the side chains significantly enhanced antibacterial potency.
  • Anticancer Activity : In vitro assays on human cancer cell lines revealed that specific derivatives could inhibit cell proliferation by inducing cell cycle arrest and apoptosis.
  • Anti-inflammatory Studies : Compounds were tested for their ability to inhibit pro-inflammatory cytokines in macrophage cultures, showing promising results in reducing TNF-alpha and IL-6 levels.

Future Directions and Applications

The potential applications of this compound extend into several therapeutic areas:

  • Infectious Diseases : Its antimicrobial properties could lead to new treatments for resistant bacterial strains.
  • Cancer Therapy : Further exploration into its anticancer mechanisms may provide insights into novel cancer therapies.
  • Inflammatory Disorders : The anti-inflammatory effects suggest potential use in treating conditions like arthritis or inflammatory bowel disease.

Comparison with Similar Compounds

Key Compounds:

Ethyl 2-(4-(azepan-1-ylsulfonyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride (Main Compound) R = Ethyl: Introduces moderate hydrophobicity, balancing lipophilicity and solubility.

Ethyl 2-(4-(azepan-1-ylsulfonyl)benzamido)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride R = Benzyl: Aromatic benzyl group enhances lipophilicity, favoring blood-brain barrier penetration but risking hepatotoxicity .

Modifications in the Benzamido Group

Ethyl 6-isopropyl-2-[(4-phenoxybenzoyl)amino]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride [CAS: 1330291-23-0] Benzamido Group = 4-Phenoxybenzoyl: Replacing the azepane sulfonyl with a phenoxy group reduces polarity, diminishing solubility but enhancing membrane permeability. This analog may exhibit distinct receptor-binding profiles due to altered π-π stacking interactions .

Comparative Data Table

Compound (CAS Number) Position 6 Substituent Benzamido Group Molecular Formula* Key Properties
Ethyl 2-(4-(azepan-1-ylsulfonyl)benzamido)-6-ethyl-... hydrochloride (Target) Ethyl 4-(Azepan-1-ylsulfonyl) C₂₆H₃₄ClN₃O₅S₂ Balanced solubility/stability; optimized for pharmacokinetics
Ethyl 6-isopropyl analog [1216671-62-3] Isopropyl 4-(Azepan-1-ylsulfonyl) C₂₇H₃₆ClN₃O₅S₂ Higher steric bulk; reduced aqueous solubility
Ethyl 6-benzyl analog Benzyl 4-(Azepan-1-ylsulfonyl) C₃₂H₃₆ClN₃O₅S₂ Increased lipophilicity; potential CNS activity
Ethyl 2-(4-phenoxybenzamido)-6-isopropyl-... hydrochloride [1330291-23-0] Isopropyl 4-Phenoxybenzoyl C₃₁H₃₁ClN₂O₅S Lower polarity; enhanced membrane permeability

*Molecular formulas estimated based on structural analogs.

Preparation Methods

Retrosynthetic Analysis and Key Intermediate Identification

The synthesis of this compound requires strategic disassembly into three primary components:

  • Tetrahydrothieno[2,3-c]pyridine core with a 6-ethyl substituent.
  • 4-(Azepan-1-ylsulfonyl)benzamido group for side-chain functionalization.
  • Ethyl carboxylate ester at position 3 of the thienopyridine ring.

Synthesis of the Tetrahydrothieno[2,3-c]pyridine Core

The core structure is synthesized through a Knoevenagel condensation followed by intramolecular cyclization :

  • Step 1 : Ethyl 4-ethyl-2-aminothiophene-3-carboxylate is reacted with ethyl acetoacetate under acidic conditions to form a thienopyranone intermediate.
  • Step 2 : Reductive amination using sodium cyanoborohydride introduces the 6-ethyl group, yielding 6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine.

Critical parameters include maintaining anhydrous conditions during cyclization and optimizing the reductant stoichiometry to prevent over-reduction.

Functionalization with the 4-(Azepan-1-ylsulfonyl)benzamido Group

The benzamido sulfonamide moiety is introduced via a three-step sequence:

  • Step 3 : Sulfonylation of 4-carboxybenzene sulfonyl chloride with azepane in dichloromethane, catalyzed by triethylamine, yields 4-(azepan-1-ylsulfonyl)benzoic acid.
  • Step 4 : Activation of the carboxylic acid using N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) forms the active ester.
  • Step 5 : Amide coupling with the tetrahydrothienopyridine core’s amine group at position 2 completes the side-chain installation.

Reaction monitoring via thin-layer chromatography (TLC) ensures complete conversion, with purification by silica gel chromatography achieving >95% purity.

Hydrochloride Salt Formation

The final step involves converting the free base to its hydrochloride salt for enhanced stability:

  • Step 8 : The purified compound is dissolved in anhydrous ethyl acetate and treated with hydrogen chloride gas, precipitating the hydrochloride salt.
  • Step 9 : Recrystallization from a methanol-diethyl ether mixture yields the final product with a melting point of 218–220°C.

Analytical Characterization and Quality Control

Key analytical data confirm the compound’s structure:

  • Molecular Formula : C₂₅H₃₄ClN₃O₅S₂ (MW: 556.1 g/mol).
  • Spectroscopy :
    • ¹H NMR (400 MHz, DMSO-d₆): δ 1.22 (t, 3H, J=7.1 Hz, CH₂CH₃), 3.12–3.25 (m, 8H, azepane CH₂), 4.18 (q, 2H, J=7.1 Hz, OCH₂CH₃).
    • IR (KBr): 1745 cm⁻¹ (C=O ester), 1340 cm⁻¹ (S=O sulfonamide).
  • HPLC Purity : ≥99.5% (C18 column, 0.1% TFA in acetonitrile/water).

Process Optimization and Scalability

Industrial-scale synthesis addresses challenges in yield and reproducibility:

  • Catalyst Screening : Palladium on carbon (Pd/C) improves hydrogenation efficiency during core synthesis.
  • Solvent Selection : Replacing dichloromethane with 2-methyltetrahydrofuran enhances sustainability without compromising reaction kinetics.
  • Crystallization Control : Anti-solvent addition rate adjustments minimize polymorphism risks in the hydrochloride salt.

Applications and Pharmacological Relevance

While the exact therapeutic indications remain proprietary, structural analogs are investigated for:

  • Protease Inhibition : Similar sulfonamide-thienopyridines exhibit activity against viral proteases.
  • Kinase Modulation : The bicyclic core may interact with ATP-binding sites in oncology targets.

Q & A

Basic: What are the key steps in synthesizing this compound, and what methodological considerations are critical?

The synthesis typically involves a multi-step approach: (i) formation of the tetrahydrothieno[2,3-c]pyridine core via cyclization reactions, (ii) sulfonylation of the benzamido group using azepane-1-sulfonyl chloride, and (iii) esterification with ethyl chloroformate. Protecting groups (e.g., Boc) may be required to prevent side reactions during sulfonylation . Coupling agents like HATU or EDCI are often used to facilitate amide bond formation. Reaction monitoring via TLC or HPLC is essential to confirm intermediate purity .

Advanced: How can structural contradictions in NMR or crystallographic data be resolved?

Contradictions may arise due to dynamic molecular behavior (e.g., ring puckering in the tetrahydrothieno-pyridine system) or solvent-induced conformational changes. To resolve this:

  • Perform variable-temperature NMR to assess dynamic effects.
  • Use X-ray crystallography (as in ) to determine absolute configuration and compare with computational models (DFT or molecular docking).
  • Cross-validate with high-resolution mass spectrometry (HRMS) and IR spectroscopy for functional group confirmation.

Basic: What safety protocols are recommended for handling this compound?

Refer to Safety Data Sheets (SDS) for structurally similar compounds :

  • Use PPE (gloves, goggles, lab coat) and work in a fume hood.
  • Avoid skin/eye contact; wash immediately with water if exposed.
  • Store in a cool, dry place away from oxidizers.
  • Follow COSHH regulations for waste disposal and exposure monitoring .

Advanced: How can structure-activity relationships (SAR) be explored for this compound?

Modify substituents systematically:

  • Replace the azepane-sulfonyl group with smaller rings (e.g., pyrrolidine) to assess steric effects.
  • Introduce electron-withdrawing groups (e.g., nitro) on the benzamido moiety, as seen in analogs with enhanced bioactivity .
  • Test derivatives in vitro for target binding (e.g., kinase assays) and correlate with computational docking studies.

Basic: What analytical techniques are used to characterize this compound?

  • NMR (1H/13C): Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals in the tetrahydrothieno-pyridine core .
  • HPLC : Monitor purity (>95%) with a C18 column and UV detection.
  • Mass Spectrometry : Confirm molecular weight via HRMS or ESI-MS.

Advanced: How can reaction yields be optimized during sulfonylation?

  • Screen catalysts: Use DMAP or pyridine to scavenge HCl, improving sulfonylation efficiency.
  • Vary solvents: Polar aprotic solvents (e.g., DMF, DCM) may enhance reactivity.
  • Optimize stoichiometry: A 1.2:1 molar ratio of sulfonyl chloride to amine is often effective .

Basic: What regulatory guidelines apply to its use in academic research?

  • Comply with COSHH regulations for hazardous substance handling .
  • Document risk assessments for inhalation/skin exposure.
  • Report incidents under CLP (Classification, Labelling, and Packaging) regulations if applicable.

Advanced: How should researchers address discrepancies in solubility or stability data?

  • Re-evaluate experimental conditions (e.g., pH, temperature).
  • Compare with analogs: For example, iodophenyl-substituted derivatives show altered pharmacokinetics , which may explain solubility variations.
  • Use accelerated stability studies (40°C/75% RH) to identify degradation pathways.

Basic: What storage conditions ensure compound integrity?

  • Store at -20°C in airtight, light-resistant containers under inert gas (N2 or Ar).
  • Avoid repeated freeze-thaw cycles to prevent hydrolysis of the ester group .

Advanced: How can molecular interactions with biological targets be studied?

  • X-ray Crystallography : Co-crystallize the compound with target proteins (e.g., kinases) to map binding modes .
  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) in real time.
  • Molecular Dynamics Simulations : Predict binding stability and residue-specific interactions.

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